An In-depth Technical Guide to 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
An In-depth Technical Guide to 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights into the compound's properties and preparation.
Compound Identification and Chemical Properties
A precise understanding of a compound's identifiers is fundamental for accurate research and regulatory compliance. 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a disubstituted urea derivative featuring a 3-methylphenyl group and a propargyl (prop-2-yn-1-yl) group.
| Identifier | Value |
| CAS Number | 69921-41-1[1] |
| IUPAC Name | 1-(3-methylphenyl)-3-(prop-2-yn-1-yl)urea |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| SMILES | Cc1cccc(NC(=O)NCC#C)c1 |
| InChI Key | OHSOAMYXSOABOR-UHFFFAOYSA-N (for the isomeric 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea)[2] |
Note: The InChI Key is provided for a closely related isomer as a reference for structural complexity.
Synthesis of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
The synthesis of unsymmetrical ureas such as 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a well-established process in organic chemistry.[3] The most common and efficient method involves the reaction of an isocyanate with an amine. In this case, 3-methylphenyl isocyanate would be reacted with propargylamine.
Reaction Principle
The underlying principle of this synthesis is the nucleophilic addition of the primary amine (propargylamine) to the electrophilic carbonyl carbon of the isocyanate (3-methylphenyl isocyanate). The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a urea linkage.
Experimental Protocol
Materials:
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3-Methylphenyl isocyanate
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Propargylamine
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Magnetic stirrer and stirring bar
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Round-bottom flask
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Dropping funnel
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methylphenyl isocyanate in the chosen anhydrous solvent under an inert atmosphere.
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Amine Addition: Slowly add a solution of propargylamine in the same anhydrous solvent to the stirred isocyanate solution at room temperature. The addition is typically done dropwise using a dropping funnel to control the reaction rate and temperature.
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Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea.
Synthesis Workflow Diagram
Caption: Synthesis of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea.
Potential Applications and Research Interest
Urea derivatives are a significant class of compounds in medicinal chemistry and materials science.[4][5] The presence of the propargyl group in 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea opens up possibilities for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a potentially valuable building block for the synthesis of more complex molecules, including bioactive compounds and functional materials.
Disubstituted ureas have been investigated for a wide range of biological activities, including as enzyme inhibitors.[4][6] For instance, certain urea derivatives have shown efficacy as kinase inhibitors, which are crucial in cancer therapy.[7] The specific combination of the 3-methylphenyl and propargyl moieties may confer unique pharmacological properties that warrant further investigation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea and its precursors. Isocyanates are known to be respiratory and skin sensitizers, and propargylamine is a flammable and corrosive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of a versatile propargyl group make it an attractive molecule for further research and development. This guide provides a foundational understanding of its key identifiers, a reliable synthesis protocol, and an overview of its potential applications, serving as a valuable resource for professionals in the field.
References
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PubChem. 1-[(3-Methylphenyl)methyl]-3-[[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl]urea. Available from: [Link]
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NIST. Urea, N,N'-bis(3-methylphenyl)-. Available from: [Link]
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Cheméo. Chemical Properties of Urea, (3-methylphenyl)- (CAS 63-99-0). Available from: [Link]
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PubChemLite. 1-methyl-3-(prop-2-yn-1-yl)urea (C5H8N2O). Available from: [Link]
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National Institutes of Health. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Available from: [Link]
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US EPA. Urea, (3-methylphenyl)- - Substance Details - SRS. Available from: [Link]
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PCC Group. Urea – applications, properties and significance in industry. Available from: [Link]
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Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Available from: [Link]
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PubChemLite. 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea. Available from: [Link]
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